

Yellow 2G: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow 2G (also known as C.I. Acid Yellow 17, Lissamine Fast Yellow, and C.I. 18965) is a synthetic azo dye.[1] Historically used as a food coloring (E number E107), its application in food products has been largely discontinued in many parts of the world, including the European Union, the United States, Japan, and Australia, due to safety concerns.[1] This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, metabolic pathways, and toxicological aspects of Yellow 2G, with a particular focus on its role in hypersensitivity reactions.

Chemical and Physical Properties

Yellow 2G is a yellow powder that is soluble in water.[1] As an azo dye, its chemical structure is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The key chemical identifiers and properties of **Yellow 2G** are summarized in the table below.



Property	Value	Reference
CAS Number	6359-98-4	[2][3]
Molecular Formula	C16H10Cl2N4Na2O7S2	[1]
Molecular Weight	551.29 g/mol (disodium salt)	[1]
Synonyms	C.I. Acid Yellow 17, Lissamine Fast Yellow, C.I. 18965, Food Yellow 5	[1]
Appearance	Yellow powder	[1]
Solubility	Soluble in water	[1]

Analytical Methodologies

The detection and quantification of **Yellow 2G** in various matrices, particularly in food products, are crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

Experimental Protocol: HPLC-UV/Vis Detection of Yellow 2G in Beverages

This protocol is a synthesized methodology based on established practices for the analysis of synthetic dyes in food.

- 1. Sample Preparation (Extraction from a beverage)
- Degassing: For carbonated beverages, degas the sample by sonication for 15-20 minutes.
- Dilution: Dilute the sample with deionized water to bring the concentration of the dye within the calibration range. A 1:10 dilution is a common starting point.
- Filtration: Filter the diluted sample through a 0.45 μm syringe filter to remove any particulate matter before injection into the HPLC system.
- 2. HPLC-UV/Vis System and Conditions



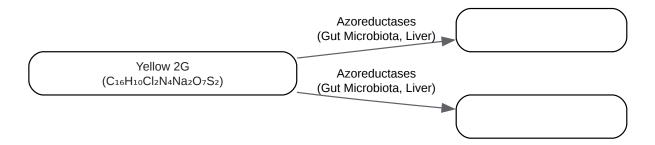
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is suitable for the separation.
- Mobile Phase: A gradient elution is typically used.
 - Solvent A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8).
 - Solvent B: Acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the dye.
- Flow Rate: A flow rate of 1.0 mL/min is commonly used.
- Injection Volume: 20 μL.
- Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of Yellow
 2G, which is around 440 nm.
- Quantification: Quantification is achieved by comparing the peak area of the sample with a calibration curve prepared from certified reference standards of Yellow 2G.

Metabolism of Yellow 2G

The metabolism of azo dyes like **Yellow 2G** is a critical aspect of their toxicology. The primary metabolic pathway involves the reductive cleavage of the azo bond.[4][5] This process is primarily carried out by azoreductase enzymes produced by the microorganisms residing in the gut.[4][5] To a lesser extent, hepatic azoreductases in the liver can also contribute to this metabolic transformation.[4]

The reductive cleavage of the azo bond in **Yellow 2G** is expected to yield aromatic amines. While specific studies on the metabolism of **Yellow 2G** are limited, based on its structure, the likely metabolites would be sulfonated aromatic amines. The potential metabolic pathway is illustrated in the diagram below.





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Proposed metabolic pathway of Yellow 2G.

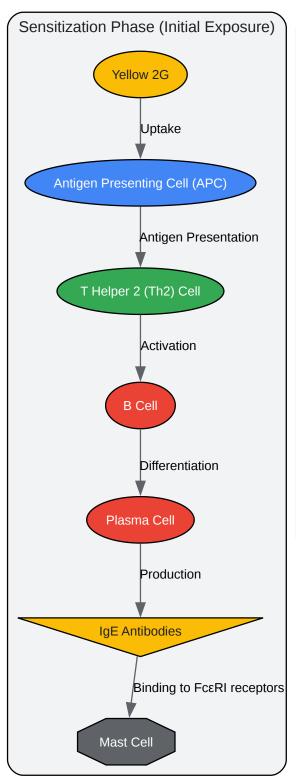
Toxicological Profile and Hypersensitivity Reactions

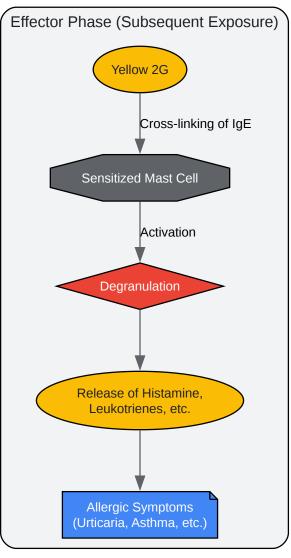
The primary toxicological concern associated with **Yellow 2G** is its potential to induce hypersensitivity reactions.[1] These reactions are believed to be a type I hypersensitivity response, mediated by immunoglobulin E (IgE) antibodies.

Signaling Pathway: Type I Hypersensitivity Reaction to Yellow 2G

The mechanism of a type I hypersensitivity reaction involves a sensitization phase and an effector phase. The following diagram illustrates the proposed signaling pathway for an allergic reaction to **Yellow 2G**.







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Proposed signaling pathway for Yellow 2G-induced hypersensitivity.



Conclusion

Yellow 2G is a synthetic azo dye with well-defined chemical properties. While its use in food has been restricted due to safety concerns, understanding its analytical detection, metabolism, and toxicological profile remains important for regulatory monitoring and for researchers in the fields of toxicology and drug development. The primary health concern is its potential to trigger type I hypersensitivity reactions through an IgE-mediated pathway. Further research is warranted to fully elucidate the specific metabolites of **Yellow 2G** and their individual toxicological profiles.

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